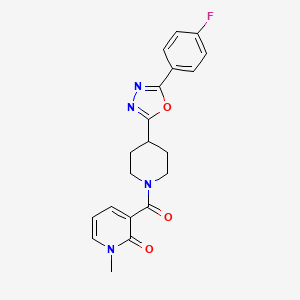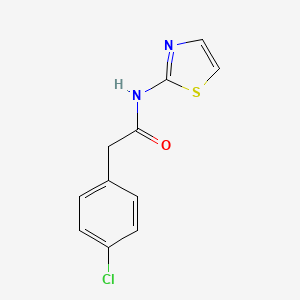
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide" is a chemical entity that has been the subject of various studies due to its potential biological activities. The structure of the compound includes a thiazole ring, an acetamide group, and a chlorophenyl moiety, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of amines with chloroacetyl chloride, followed by further functionalization with different reagents. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized using a sequence of reactions starting from 2-aminobenzothiazole . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar acetamide compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of "2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide" shows the acetamide group forming dihedral angles with the phenyl and thiazole rings, which could influence the biological activity of the compound . Similarly, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" has a chlorophenyl ring oriented at a specific angle to the thiazole ring, which is stabilized by intermolecular interactions in the crystal .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. The chlorophenyl and thiazolyl groups in "this compound" may participate in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of other reactive species.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their biological activity and pharmacokinetic profile. The presence of chloro and thiazolyl groups can affect the compound's solubility, melting point, and stability. For instance, the vibrational modes of a similar compound, "2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2yl) acetamide," were studied using ab initio calculations, and the results were correlated with experimental FTIR bands . Such studies can provide insights into the behavior of "this compound" under different conditions.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study by Saravanan et al. (2016) analyzed the crystal structure of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, highlighting intermolecular interactions that form chains propagating in a zigzag manner along the b axis. This insight is crucial for understanding the compound's solid-state behavior and potential applications in material science (Saravanan et al., 2016).
Molecular Docking and Ligand-Protein Interactions
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including ligand-protein interactions with Cyclooxygenase 1 (COX1). Their research offers insights into the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) and examines their nonlinear optical (NLO) activity, contributing to fields such as photovoltaic efficiency modeling (Mary et al., 2020).
Antibacterial Activity and QSAR Studies
Desai et al. (2008) synthesized and evaluated 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity. The study also included quantitative structure-activity relationship (QSAR) analyses, revealing the impact of substituents on antibacterial efficacy. Such studies are essential for developing new antibiotics and understanding how structural variations influence biological activity (Desai et al., 2008).
Anticancer Activity
Yurttaş et al. (2015) explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating significant activity against various human tumor cell lines. Such research contributes to the discovery and development of new chemotherapeutic agents (Yurttaş et al., 2015).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamide structures, including this compound. Their work provides valuable data for the development of photonic devices, highlighting the compound's utility in optical applications (Castro et al., 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVJQGMENOPHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)
![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)
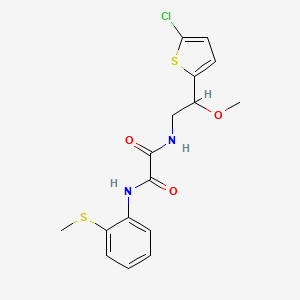
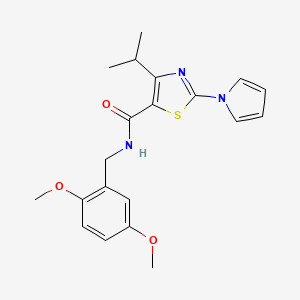
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)
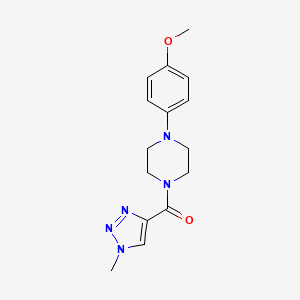
![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)
![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

